molecular formula C8H11NO B017623 5-(1-Hydroxyethyl)-2-methylpyridine CAS No. 110338-86-8

5-(1-Hydroxyethyl)-2-methylpyridine

Cat. No.: B017623
CAS No.: 110338-86-8
M. Wt: 137.18 g/mol
InChI Key: LYMOQGXOROSRPJ-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthesis of Pharmaceutical Intermediates

5-(1-Hydroxyethyl)-2-methylpyridine has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 2-hydroxy-5-methylpyridine, which serves as an intermediate for anti-inflammatory and fibrotic disorder treatments . The synthesis process involves catalytic hydrogen reduction methods that enhance yield and efficiency compared to traditional methods.

Case Study: Anti-Fibrotic Agents

Research indicates that derivatives of this compound exhibit anti-fibrotic properties. A study demonstrated that compounds synthesized from this pyridine derivative showed promising results in modulating stress-activated protein kinase systems, which are critical in fibrotic disease pathways .

CompoundActivityReference
2-Hydroxy-5-methylpyridineAnti-inflammatory
This compound derivativesAnti-fibrotic

Agricultural Applications

2.1. Pesticide Development

The compound has been explored for its potential in agricultural chemistry, particularly as a precursor for synthesizing agrochemicals. For example, 2-bromo-5-methylpyridine, derived from this compound through bromination, is recognized as an effective agricultural chemical intermediate . This transformation enhances the compound's utility in developing pesticides.

Case Study: Synthesis of Agrochemicals

A patent outlines a method for producing 2-bromo-5-methylpyridine from this compound, highlighting its application in creating herbicides and insecticides that target specific pests while minimizing environmental impact .

Cosmetic Applications

3.1. Hair Coloring Products

This compound is also utilized in cosmetic formulations, particularly in oxidative hair coloring products. Its inclusion helps stabilize the formulation and enhance color retention . Regulatory assessments confirm its safety at specified concentrations, making it a viable ingredient in cosmetic chemistry.

Case Study: Safety Assessments

The European Commission's Scientific Committee on Consumer Products evaluated the compound's safety profile when used in hair dyes. The findings indicated no significant irritant effects at concentrations typically used in formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1-Hydroxyethyl)-2-methylpyridine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis often involves regioselective alkylation or hydroxylation of pyridine precursors. For example, enantioselective reduction of a ketone intermediate (e.g., 2-methyl-5-acetylpyridine) using chiral catalysts like Ru-BINAP complexes can yield the (1R)- or (1S)-hydroxyethyl stereoisomers . Purification via column chromatography with silica gel or reverse-phase HPLC is critical to isolate the target compound from byproducts. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied using Design of Experiments (DoE) to maximize efficiency .

Q. How can the structural and electronic properties of this compound be characterized to confirm its configuration?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with spectroscopic techniques:

  • FT-IR/Raman : Identify O–H stretching (3200–3600 cm⁻¹) and pyridine ring vibrations (C–N stretching at ~1600 cm⁻¹) .
  • NMR : ¹H NMR to resolve methyl (δ 1.2–1.5 ppm) and hydroxyethyl protons (δ 4.0–4.5 ppm); ¹³C NMR for carbonyl/aromatic carbon assignments .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic structure and compare with experimental data .

Q. What stability challenges arise during storage or handling of this compound, and how can degradation be mitigated?

  • Methodological Answer : The compound is prone to oxidation at the hydroxyethyl group. Stability studies under varying pH (2–12), temperature (4°C to 40°C), and light exposure should be conducted using HPLC-UV to monitor degradation products. Antioxidants (e.g., BHT) or inert atmospheres (N₂) during storage are recommended. TGA/DSC can assess thermal stability .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC assays against Gram+/Gram− bacteria). For therapeutic potential, use in vitro enzyme inhibition assays (e.g., kinases or dehydrogenases) with fluorogenic substrates. Structural analogs in and suggest relevance in metabolic or inflammatory pathways; tailor assays to these targets .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what analytical methods validate chiral purity?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Compare retention times with synthetic standards. Circular Dichroism (CD) spectroscopy or polarimetry quantifies enantiomeric excess (ee). Enzymatic resolution (e.g., lipase-mediated acetylation) may also isolate enantiomers .

Q. What catalytic applications exist for metal complexes derived from this compound?

  • Methodological Answer : The hydroxyl and pyridine groups enable coordination with transition metals (e.g., Cu²⁺ or Ru³⁺). Synthesize complexes via reflux in ethanol/water mixtures, and characterize using EPR (for paramagnetic species) and cyclic voltammetry (redox behavior). Test catalytic efficiency in oxidation reactions (e.g., alcohol-to-ketone conversions) under aerobic conditions .

Q. How do substituents on the pyridine ring influence the compound’s spectroscopic and reactive properties?

  • Methodological Answer : Perform comparative studies with analogs (e.g., 5-Ethyl-2-methylpyridine from or chloro-substituted derivatives in ). Use Hammett constants to correlate electronic effects with reactivity in nucleophilic substitution or hydrogen-bonding interactions. Time-resolved fluorescence spectroscopy quantifies excited-state dynamics .

Q. What in vivo models are appropriate for studying the pharmacokinetics and toxicity of this compound derivatives?

  • Methodological Answer : Administer radiolabeled compound (¹⁴C or ³H) to rodent models, followed by LC-MS/MS analysis of plasma/tissue samples. Assess hepatic metabolism using microsomal incubation (CYP450 isoforms). Toxicity studies should include histopathology and serum biomarkers (ALT/AST for liver function) .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For example, if NMR data conflicts, confirm assignments via 2D-COSY or HSQC. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Collaborate with independent labs to verify reproducibility .

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMOQGXOROSRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435927
Record name 1-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100189-16-0
Record name 1-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-(6-methyl-3-pyridinyl)ethanone (1.0 g, 7.4 mmol) in absolute ethanol (10 ml) at 0° C. was added sodium borohydride (0.14 g, 3.7 mmol) portionwise over 20 minutes. The reaction mixture was stirred at 0° C. for 1.5 hours before warming to room temperature. The mixture was partitioned between dichloromethane and saturated aqueous sodium hydrogen carbonate. The organic phase was dried over sodium sulphate, filtered, and evaporated in vacuo to give the crude product 1-(6-methyl-3-pyridinyl)ethanol (810 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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